DL-dithiothreitol-d6

Quantitative Proteomics Post-Translational Modifications LC-MS/MS

DL-dithiothreitol-d6 is the required heavy-isotope internal standard for the BEMAD method, enabling simultaneous relative quantitation of protein expression and O-GlcNAc/O-phosphate PTMs. Its +6 Da mass shift and ≥99% isotopic purity ensure accurate, interference-free LC-MS/MS quantitation. Unlike unlabeled DTT or alternative reducing agents (TCEP, β-ME), only DTT-d6 provides chemical equivalence with analytical distinction—critical for robust MS workflows. Choose DTT-d6 for non-substitutable SIL-IS performance in proteomics, pharmacokinetic DTT quantification, and redox tracer studies.

Molecular Formula C4H10O2S2
Molecular Weight 160.3 g/mol
Cat. No. B12295534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-dithiothreitol-d6
Molecular FormulaC4H10O2S2
Molecular Weight160.3 g/mol
Structural Identifiers
SMILESC(C(C(CS)O)O)S
InChIInChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m1/s1/i1D2,2D2,3D,4D
InChIKeyVHJLVAABSRFDPM-XBWBKPPLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-dithiothreitol-d6 (DTT-d6): Procurement Guide for the Deuterated Reducing Agent in Quantitative Proteomics


DL-dithiothreitol-d6 (DTT-d6, CAS: 850153-85-4) is a stable, deuterium-labeled isotopologue of the widely used reducing agent DL-dithiothreitol (DTT) . It is primarily employed as a heavy-isotope internal standard for quantitative mass spectrometry (MS) workflows, enabling precise, relative quantitation of protein expression and post-translational modifications (PTMs) in complex biological samples [1]. The compound maintains the core chemical function of DTT—reducing disulfide bonds and forming a stable six-membered ring upon oxidation —while its unique mass shift provides the analytical specificity required for robust, multiplexed analyses.

Why Unlabeled DTT and Other Reducing Agents Are Not Suitable Substitutes for DL-dithiothreitol-d6


Procurement of unlabeled DTT, alternative reducing agents like TCEP, or even other deuterated DTT variants (e.g., DTT-d10) cannot fulfill the same analytical role as DL-dithiothreitol-d6. Standard DTT (d0) lacks the necessary mass shift for differentiation in MS-based quantitation, making it impossible to distinguish analyte from internal standard [1]. While alternative reducing agents like TCEP or β-mercaptoethanol are chemically distinct, they are not chemically equivalent to DTT and cannot serve as isotopic internal standards . Furthermore, a comparative study on reducing agents in HTS demonstrated that substituting one for another can lead to significant, non-overlapping hit sets and altered inhibitor potencies, underscoring that even the core reducing function cannot be assumed to be interchangeable across different assays [2]. Thus, for any application requiring a chemically identical but analytically distinct internal standard for DTT, DL-dithiothreitol-d6 is the required, non-substitutable reagent.

Quantitative Differentiation: Head-to-Head Performance Data for DL-dithiothreitol-d6


Enables Quantitative Proteomics via the BEMAD Method as a Heavy Isotope Label

The BEMAD method (Beta-Elimination followed by Michael Addition with DTT) uses a pair of DTT isotopologues for differential isotopic labeling. The method employs 'light' DTT (d0) and 'heavy' DL-dithiothreitol-d6 (d6) to label distinct sample populations, enabling relative quantitation of O-GlcNAc and O-phosphate modifications via mass spectrometry [1]. This approach was demonstrated to be comparable to the commercial ICAT method for protein expression analysis, while also providing site-specific PTM information [1].

Quantitative Proteomics Post-Translational Modifications LC-MS/MS

Provides a +6 Da Mass Shift for Unambiguous MS Differentiation from Unlabeled DTT

The deuterium labeling of DL-dithiothreitol-d6 results in a molecular weight of 160.29 g/mol, compared to 154.25 g/mol for unlabeled DL-dithiothreitol [1]. This +6.04 Da mass difference provides a clear analytical window in MS1 spectra, allowing for the unambiguous distinction between the internal standard (d6) and the analyte (d0) . This mass shift is the fundamental requirement for its use as an internal standard in quantitative workflows.

Mass Spectrometry Isotopic Labeling Internal Standard

High Isotopic Purity (≥99.0%) Ensures Minimal Spectral Interference in Quantitative MS

Commercially available DL-dithiothreitol-d6 is supplied with a guaranteed purity of ≥99.0% and ≥99% deuterium incorporation, as specified by vendors . High isotopic purity is critical because the presence of unlabeled (d0) or under-labeled impurities in the 'heavy' standard can create overlapping isotopic envelopes in MS spectra, leading to inaccurate quantitation, particularly for low-abundance analytes [1].

Analytical Chemistry Quality Control Quantitative Accuracy

Preserves the Potent Reducing Activity of Native DTT While Enabling Detection

Deuteration does not significantly alter the core reducing function of DTT. DTT is a strong reducing agent with a redox potential (E°') of -0.33 V at pH 7 [1]. This is a class-level property expected to be conserved in DL-dithiothreitol-d6, as the C-D bond strength is slightly higher than C-H, but the redox mechanism is primarily dependent on the thiol/disulfide exchange of the sulfur atoms [2]. The compound's activity in biochemical assays is therefore expected to be comparable to unlabeled DTT, a key requirement for its use as a tracer.

Biochemical Assays Enzyme Activity Reducing Agent

Optimal Application Scenarios for DL-dithiothreitol-d6 Based on Quantitative Evidence


Relative Quantitation of Protein Expression and O-Linked PTMs via BEMAD

The primary, validated application for DL-dithiothreitol-d6 is as the 'heavy' label in the BEMAD method for the simultaneous relative quantitation of protein expression and O-GlcNAc/O-phosphate post-translational modifications. This is a proven workflow for which the compound is a required reagent [1]. The +6 Da mass shift and high isotopic purity (≥99%) are critical for accurate quantitation and minimizing spectral overlap .

Use as an Internal Standard for DTT in LC-MS/MS Assays

DL-dithiothreitol-d6 is ideally suited for use as a stable isotope-labeled internal standard (SIL-IS) for the quantification of unlabeled DTT in biological matrices. The compound's identical chemical behavior and distinct mass (+6.04 Da) allow for accurate correction of sample preparation variability, matrix effects, and instrument fluctuations in LC-MS/MS workflows [1]. This is essential for drug development and pharmacokinetic studies where precise DTT concentrations must be measured .

Protein Reduction in Deuterium-Exclusive NMR Sample Preparation

In protein NMR studies where the use of protonated reagents introduces unwanted background signals in 1H-NMR spectra, deuterated reducing agents are required. While DTT-d10 is more common for this application due to its higher degree of deuteration, DL-dithiothreitol-d6 can serve a similar role by minimizing the 1H signal contribution from the reducing agent, thereby improving spectral clarity [1]. Its lower cost and higher availability compared to DTT-d10 may make it a practical alternative in certain experimental contexts .

Investigating the Role of DTT in HTS Assay Interference

Given the documented, confounding effects of reducing agents on HTS results, DL-dithiothreitol-d6 could be used as a tracer to specifically track the fate and potential interactions of DTT in complex assay mixtures without altering its chemistry. For instance, it could be used to study DTT-mediated redox cycling and H2O2 production that can lead to false positives or negatives [1]. This application leverages the compound's dual role as a functional reducing agent and an analytically distinct probe.

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